Due to its polarity and mild amphiphilic nature (having both water-loving and water-hating parts), methoxymethanol can act as a solvent for a range of polar and non-polar compounds. Researchers might utilize it in specific situations where other common solvents like water or ethanol are not suitable.
However, it's important to note that methoxymethanol is a suspected carcinogen and has moderate acute toxicity []. Safer alternatives like dimethyl sulfoxide (DMSO) or propylene glycol are often preferred choices.
Methoxymethanol, with the chemical formula CH₃OCH₂OH, is a unique compound classified as both an ether and an alcohol, specifically a hemiformal. It is characterized by its dual functional groups: a methoxy group (–OCH₃) and a hydroxymethyl group (–CH₂OH). This compound has garnered attention not only for its potential applications but also for its presence in various environments, including interstellar space, where it forms through complex
Methoxymethanol can be synthesized through several methods:
Methoxymethanol has several promising applications:
Research into the interactions of methoxymethanol focuses primarily on its reactivity with other compounds and its behavior under various environmental conditions:
Methoxymethanol shares structural similarities with several compounds. Here is a comparison highlighting its uniqueness:
Compound | Structure | Key Features | Uniqueness of Methoxymethanol |
---|---|---|---|
Methanol | CH₃OH | Simple alcohol | Contains both ether and alcohol groups |
Dimethyl Ether | CH₃OCH₃ | Simple ether | Has an alcohol component |
Methyl Formate | CH₃OCHO | Ester functional group | Hemiformal structure adds complexity |
Ethylene Glycol | HOCH₂CH₂OH | Diol with two hydroxyl groups | Unique as a hemiformal compared to diols |
Formaldehyde | HCHO | Simple aldehyde | Combines features of both aldehydes and alcohols |
Methoxymethanol's dual functional groups allow it to participate in diverse
Methoxymethanol possesses the molecular formula C₂H₆O₂ with a molecular weight of 62.068 daltons [2] [3]. The structural formula can be written as CH₃OCH₂OH, indicating the presence of both methoxy and hydroxyl functional groups within the same molecule [1]. The compound's International Union of Pure and Applied Chemistry name is methoxymethanol, and it is registered under Chemical Abstracts Service number 4461-52-3 [2] [4].
Table 1: Conformational Properties of Methoxymethanol
Conformer | Relative Energy (cm⁻¹) | Methyl Torsional Barrier V₃ (cm⁻¹) | Dipole Moment (Debye) |
---|---|---|---|
CGcg | 0.0 | 595.7 | 0.2681 |
CGcg′ | 641.5 | 829.0 | 2.6242 |
Tcg | 792.7 | 807.5 | 2.3120 |
Source: Data compiled from quantum chemical calculations [7] [25]
Methoxymethanol demonstrates distinctive physical properties that reflect its bifunctional nature [4]. The compound has a boiling point of 82.5°C at 760 mmHg and a density of 0.948 g/cm³ [4]. The flash point is recorded at 39.9°C, indicating moderate volatility characteristics [4]. The refractive index measures 1.364, providing important optical identification parameters [4].
Table 2: Physical Constants of Methoxymethanol
Property | Value | Units | Reference |
---|---|---|---|
Molecular Weight | 62.068 | g/mol | [2] [3] |
Boiling Point | 82.5 | °C | [4] |
Density | 0.948 | g/cm³ | [4] |
Flash Point | 39.9 | °C | [4] |
Refractive Index | 1.364 | - | [4] |
Exact Mass | 62.03680 | daltons | [4] |
The compound's polar surface area measures 29.46 Ų, indicating significant hydrogen bonding capability [4]. This property contributes to the molecule's ability to form intermolecular interactions and influences its solubility characteristics in various solvents.
Computational studies have provided comprehensive thermodynamic data for methoxymethanol using advanced quantum chemical methods [9] [10] [12]. Temperature-dependent thermochemical properties have been calculated using composite methods that account for electronic correlation effects and vibrational contributions [9]. These calculations are essential for understanding the compound's behavior in high-temperature environments and combustion processes.
The thermodynamic analysis reveals that methoxymethanol exhibits relatively low conformational barriers, facilitating rapid interconversion between different structural forms [10] [12]. The anharmonic zero-point vibrational energy corrections have been computed using second-order vibrational perturbation theory, providing accurate energy differences between conformers [7] [18].
Table 3: Selected Thermodynamic Parameters
Parameter | CGcg Conformer | CGcg′ Conformer | Tcg Conformer | Units |
---|---|---|---|---|
Electronic Energy | -230.248984 | - | - | au |
Zero-Point Energy | -230.163823 | - | - | au |
Conformational Barrier (OH) | 1237 | - | 1260 | cm⁻¹ |
Conformational Barrier (OCH₃) | 1363 | - | - | cm⁻¹ |
Source: High-level quantum chemical calculations [7] [25]
The spectroscopic characterization of methoxymethanol has been extensively studied using millimeter-wave spectroscopy and computational methods [18] [22] [27]. The far-infrared spectrum provides detailed information about the vibrational modes associated with the large-amplitude motions of the molecule [18] [27]. The fundamental vibrational levels have been predicted with high accuracy using three-dimensional vibrational models [27].
The ground vibrational state rotational constants for the most stable conformer have been computed as A₀ = 17,233.99 MHz, B₀ = 5,572.58 MHz, and C₀ = 4,815.55 MHz [18] [25]. These values agree well with experimental measurements, with deviations of ΔA₀ = -3.96 MHz, ΔB₀ = 4.76 MHz, and ΔC₀ = 2.51 MHz from previous experimental data [18].
Table 4: Spectroscopic Parameters
Parameter | Value | Units | Assignment |
---|---|---|---|
A₀ (CGcg) | 17,233.99 | MHz | Rotational constant |
B₀ (CGcg) | 5,572.58 | MHz | Rotational constant |
C₀ (CGcg) | 4,815.55 | MHz | Rotational constant |
Fundamental (100) | 132.133, 132.086 | cm⁻¹ | Methyl torsion |
Fundamental (010) | 186.507, 186.467 | cm⁻¹ | Methoxy torsion |
Fundamental (001) | 371.925, 371.950 | cm⁻¹ | Hydroxyl torsion |
Source: Variational calculations and experimental measurements [18] [27]
The electronic structure of methoxymethanol has been investigated using high-level ab initio methods, including second-order Møller-Plesset perturbation theory with augmented correlation-consistent basis sets [7] [18]. The molecular geometry optimization reveals specific bond lengths and angles that characterize the three-dimensional structure of each conformer.
For the most stable CGcg conformer, the carbon-oxygen bond lengths are C₂O₁ = 1.4166 Å and C₃O₁ = 1.3932 Å, indicating typical ether bond characteristics [7] [25]. The hydroxyl bond length O₇H₁₀ measures 0.9599 Å, consistent with standard alcohol functionality [7]. The bond angles provide insights into the molecular geometry, with the C₃C₂O₁ angle measuring 112.6° and the O₇C₃O₁ angle at 113.1° [7] [25].
Table 5: Selected Bond Properties for CGcg Conformer
Bond/Angle | Value | Units | Description |
---|---|---|---|
C₂O₁ | 1.4166 | Å | Carbon-oxygen ether bond |
C₃O₁ | 1.3932 | Å | Carbon-oxygen ether bond |
O₇H₁₀ | 0.9599 | Å | Hydroxyl bond |
C₃C₂O₁ | 112.6 | degrees | Bond angle |
O₇C₃O₁ | 113.1 | degrees | Bond angle |
H₄C₂O₁C₃ | 59.1 | degrees | Dihedral angle |
Source: MP2/aug-cc-pVTZ calculations [7] [25]
The dipole moment components reveal the polar character of the molecule, with the total dipole moment varying significantly among conformers [7] [25]. The CGcg conformer exhibits a relatively small dipole moment of 0.2681 Debye, while the CGcg′ and Tcg conformers show larger values of 2.6242 and 2.3120 Debye respectively [7] [25]. This variation in dipole moments reflects the different spatial arrangements of the polar functional groups in each conformational form.
Flammable;Irritant;Health Hazard